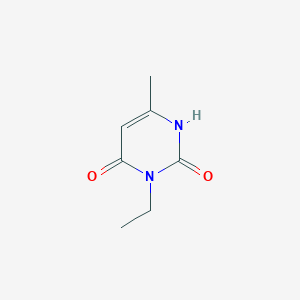

2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-

Vue d'ensemble

Description

“2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” is also known as “3-Ethyl-6-methylpyrimidine-2,4(1H,3H)-dione” or “3-Ethyl-6-methyluracil” or "3-ethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione" .

Molecular Structure Analysis

The molecular structure of “2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” is not provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl-” are not provided in the search results .Applications De Recherche Scientifique

Organic Synthesis

Pyrimidine compounds, including “3-ethyl-6-methyl-1H-pyrimidine-2,4-dione”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are known as the breakdown products of uric acid and are the heterocyclic aromatic compounds similar to benzene and pyridine containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .

Biological Activities

Compounds containing the pyrimidine moiety are gaining focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .

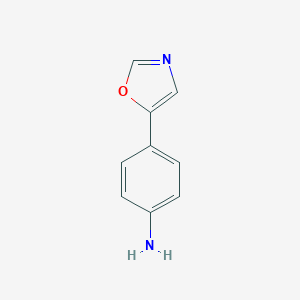

Antiviral Therapeutics

Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .

PARP-1 Inhibitors

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been discovered as novel PARP-1 inhibitors . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Antitumor Activity

The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM and high cytotoxicity against MCF-7 with IC 50 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively .

Molecular Docking

Molecular docking of the compounds into the PARP-1 active site was performed to explore the probable binding mode . The presence of pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .

Mécanisme D'action

Target of Action

The primary target of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The biochemical pathways affected by 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione are primarily those involved in DNA repair, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . By inhibiting PARP-1, these pathways are disrupted, leading to genomic dysfunction and cell death .

Pharmacokinetics

It is noted that most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is the inhibition of PARP-1, leading to a compromise in the DNA repair mechanism of cancer cells . This results in genomic dysfunction and ultimately, cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(2)8-7(9)11/h4H,3H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPISPCRFQVXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143421 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

CAS RN |

1006-24-2 | |

| Record name | 3-Ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)